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Introduction to Propaquizafop

Propaquizafop is a selective, post-emergence herbicide classified as an aryloxyphenoxypropionate (FOP).

It specifically targets acetyl-Coenzyme A carboxylase (ACCase), a key enzyme in fatty acid biosynthesis

within grass weeds. This inhibition disrupts lipid formation, leading to plant death. Introduced circa 1991, it

is used to control annual and perennial grass weeds in broad-leaf crops such as sugarbeet, oilseed rape,

soybeans, and various vegetables and fruits. Its primary mode of action is systemic, being absorbed through

foliage and roots with translaminar movement. Notably, it exhibits stereoisomerism due to a chiral center in

its molecular structure, with only the (R)-enantiomer demonstrating significant herbicidal activity in

commercial formulations [1].

Physical and Chemical Properties

Propaquizafop's physical state is described as colourless-to-brown crystals or an off-white coloured

powder in its pure form [2] [1]. Commercial formulations are often available as emulsifiable concentrates,

which may alter physical and toxicological properties due to the presence of carrier solvents [2].
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Quantitative Physical-Chemical Data

Table 1: Summary of Key Physical-Chemical Properties of Propaquizafop

Property Value
Conditions /
Notes

Source

CAS Registry
Number

111479-05-1 [2] [1]

[3]

Molecular Formula C₂₂H₂₂ClN₃O₅ [2] [1]

[3]

Molecular Mass 443.9 g/mol 443.88 g/mol [2] [1]

Physical State Colourless-to-brown crystals / Off-white
powder

Pure substance [2] [1]

| Melting Point | 62 - 64 °C 66.3 °C | Different testing methodologies/purity | [2] [1] | | Boiling Point |

Decomposes before boiling | | [1] | | Degradation Point | 260 °C | | [1] | | Density | 1.3 (Relative to water =

1) | | [2] | | Vapour Pressure | negligible | at 20°C | [2] | | Solubility in Water | 0.06 g/100mL (very poor)

0.63 mg/L (at 20°C, pH 7) | Different units (g/100mL vs mg/L) | [2] [1] | | Octanol-Water Partition

Coefficient (log Pow) | 4.6 | at 20°C | [2] |

Solubility in Organic Solvents

Propaquizafop demonstrates high solubility in various organic solvents, which is relevant for formulation

development.

Table 2: Solubility of Propaquizafop in Organic Solvents at 20°C

Solvent Solubility (mg L⁻¹)

Acetone 500,000
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Solvent Solubility (mg L⁻¹)

Toluene 500,000

Chloroform 100,000

Methanol 76,000

Source: AERU Pesticide Properties Database [1]

Synthesis and Manufacturing

Synthesis of a Key Intermediate: 2-Isopropylidene Amino Ethoxy-
Ethanol

A key intermediate in the production of propaquizafop is 2-isopropylidene amino ethoxy-ethanol. A modern

preparation method addresses limitations of older synthetic routes that used highly hazardous and explosive

oxirane, required long reaction times (>10 hours), and resulted in low yields (~50%) [4].

Experimental Protocol [4]:

Reaction: In a 500L reaction bulb, combine acetoxime and ethylene carbonate in a mol ratio of 1:1.1-
1.5.

Catalyst: Add dropwise N,N-Dimethylformamide (DMF) as both a solvent and catalyst.
Heating and Reaction: After complete addition, slowly heat the mixture to 130°C and maintain this

temperature for insulation reaction with slight reflux.
Monitoring: Sample the reaction mixture after 3 hours. When the content of unreacted ethylene

carbonate is detected to be less than 0.3%, continue the reaction for an additional 2 hours before
termination.

Purification and Recovery: Transfer the reacted mixture to a rectifying column. Under vacuum (5-20
mmHg) and at a temperature of 100-180°C, recover the foreshot containing DMF and unreacted

acetoxime.
Product Isolation: Finally, distill to obtain the product, 2-isopropylidene amino ethoxy-ethanol,
with a reported content of >95% and a yield up to 97%.
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This method is noted for its shorter reaction time, absence of wastewater production, and the efficient

recycling of DMF and raw materials, making it an environmentally favorable and cost-effective process [4].

The following diagram illustrates the experimental workflow for the synthesis of this key intermediate:
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Recover DMF and
Acetoxime (Recycle)

Obtain Final Product
2-Isopropylidene Amino Ethoxy-Ethanol

Click to download full resolution via product page

Synthesis Workflow for 2-Isopropylidene Amino Ethoxy-Ethanol

Full Synthesis of Propaquizafop

The complete production of propaquizafop is a multi-step synthesis beginning with 2,6-

dichloroquinoxaline as the core starting material. This compound undergoes sequential reactions with

several reagents, including acetone, hydroxylamine hydrochloride, ethylene oxide, hydrochloride,

hydroquinone, thionyl chloride, and formamide, to build the complex molecular structure of the final

herbicide product [1].

Environmental Fate and Ecotoxicology

Stability and Decomposition

Propaquizafop is stable under normal storage conditions but poses a risk of decomposition under

extreme conditions. When burned, it decomposes to produce toxic and corrosive fumes, including

hydrogen chloride (HCl) and nitrogen oxides (NOₓ) [2].

Environmental Impact and Ecotoxicity

The substance is classified as very toxic to aquatic life and has the potential to cause long-lasting effects in

aquatic environments [2]. It is considered a "forever chemical" due to its environmental persistence, with a
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degradation half-life (DT₅₀) in field conditions exceeding 60 days [1].

Table 3: Environmental Fate and Ecotoxicity Profile

Parameter Assessment Details

Persistence Moderately

Persistent

GUS: Transition state; Field DT₅₀ >= 60 days [1].

Mobility Moderately Mobile Drainflow: Moderately mobile [1].

Aquatic Toxicity Very Toxic Very toxic to aquatic organisms with long-lasting effects [2]
[1].

General
Ecotoxicity

Moderate Alert Moderate chronic toxicity to birds, fish, Daphnia, bees, and
earthworms [1].

Energy of
Production

561 MJ per kg Equivalent to approx. 38.7 kg CO₂e [1].

Herbicide Resistance and Mechanisms

Propaquizafop belongs to Herbicide Resistance Class A (HRAC) and Group 1 (WSSA). It inhibits the

ACCase enzyme, which is critical for plant lipid biosynthesis. However, extensive and repeated use has led

to the evolution of resistant weed biotypes globally [1] [5].

Documented Resistance Cases

Wild Oats (Avena fatua): Studies in Ireland have confirmed populations with resistance to

propaquizafop, often showing cross-resistance to other ACCase inhibitors like pinoxaden and
cycloxydim. Resistance Factors (RF) for propaquizafop, measured as ED₅₀ or GR₅₀, can be

exceedingly high, with some populations showing RF values between >7.8 and >32 (ED₅₀) or 16.6
and 59 (GR₅₀) compared to susceptible populations [5].

Other Resistant Weeds: Documented cases of resistance have also been reported in Alopecurus
myosuroides, Brachiaria plantaginea, and Eleusine indica [1].
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Multi-Resistant Johnsongrass: Sorghum halepense has reported biotypes with triple resistance to

herbicides including glyphosate, clethodim, and haloxyfop-methyl, highlighting the serious challenge
of managing cross-resistance [6].

The development of resistance necessitates ongoing research into weed biology and resistance mechanisms

to ensure sustainable agricultural practices and the continued efficacy of herbicide tools [6] [5].

Conclusion

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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